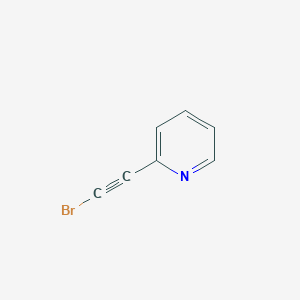

2-(Bromoethynyl)pyridine

Description

2-(Bromoethynyl)pyridine is a brominated alkyne derivative of pyridine, with the molecular formula C₇H₄BrN and a molecular weight of 198.02 g/mol. The compound features a pyridine ring substituted at the 2-position with a bromoethynyl (–C≡C–Br) group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira, Suzuki) and coordination chemistry . Its sp-hybridized ethynyl spacer enhances electrophilicity, facilitating nucleophilic substitutions or metal-catalyzed transformations.

Properties

Molecular Formula |

C7H4BrN |

|---|---|

Molecular Weight |

182.02 g/mol |

IUPAC Name |

2-(2-bromoethynyl)pyridine |

InChI |

InChI=1S/C7H4BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H |

InChI Key |

QNKMVNOVTAXZSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C#CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromoethynyl)pyridine typically involves the bromination of ethynylpyridine. One common method is

Biological Activity

2-(Bromoethynyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with 2-(Bromoethynyl)pyridine.

Chemical Structure and Properties

2-(Bromoethynyl)pyridine features a bromine atom attached to an ethynyl group, which is further connected to a pyridine ring. The unique structure contributes to its reactivity and biological properties. The molecular formula is CHBrN, and its molecular weight is approximately 201.03 g/mol.

Antiproliferative Activity

Recent studies have demonstrated that 2-(Bromoethynyl)pyridine exhibits notable antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of pyridine derivatives, it was found that compounds similar to 2-(Bromoethynyl)pyridine displayed IC values ranging from 1.45 μM to 4.25 μM against several cancer cell lines, indicating strong inhibitory effects on cell proliferation .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2-(Bromoethynyl)pyridine | HEp-2 | 3.00 |

| NCI-H460 | 2.50 | |

| LN-229 | 4.00 |

The mechanism of action for the antiproliferative effects of 2-(Bromoethynyl)pyridine appears to involve cell cycle arrest, particularly at the G2/M phase. This was evidenced by flow cytometry analysis showing increased accumulation of cells in this phase after treatment with the compound . Additionally, the compound's ability to induce apoptosis in cancer cells has been suggested, although further studies are needed to elucidate the precise pathways involved.

Antimicrobial Activity

In addition to its anticancer properties, 2-(Bromoethynyl)pyridine has demonstrated significant antimicrobial activity. Research indicates that it exhibits potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 2: Antimicrobial Activity of 2-(Bromoethynyl)pyridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Micrococcus luteus | 0.41 |

| Staphylococcus aureus (MRSA) | 1.00 |

| Enterococcus faecalis | 1.50 |

Case Studies

A notable case study involved the synthesis and evaluation of various pyridine derivatives, including 2-(Bromoethynyl)pyridine, for their leishmanicidal activity against Leishmania species. The compound was found to inhibit ergosterol biosynthesis, a critical pathway for parasite survival . This highlights its potential as a therapeutic agent for treating leishmaniasis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(Bromoethynyl)pyridine with analogous brominated pyridine derivatives:

Key Observations :

- The ethynyl group in 2-(Bromoethynyl)pyridine distinguishes it from other bromopyridines by enabling conjugation with the pyridine ring, altering electronic properties and reaction pathways .

- Compared to 2-Bromopyridine, the ethynyl spacer in 2-(Bromoethynyl)pyridine likely reduces direct aromatic electrophilic substitution but enhances alkyne-specific reactivity (e.g., cycloadditions) .

Reactivity Contrast :

- The bromoethynyl group in 2-(Bromoethynyl)pyridine allows dual reactivity : bromine as a leaving group and ethynyl as a coupling site. This contrasts with 2-Bromopyridine, where bromine is the sole reactive site .

Toxicity and Handling

- 2-(Bromoethynyl)pyridine: Limited data, but analogous bromoalkynes require precautions against skin/eye irritation and inhalation risks.

- 2-Bromopyridine : Classified as harmful if swallowed (LD₅₀ = 316 mg/kg in rats) .

- 2-(Chloromethyl)pyridine HCl : Causes severe eye/skin irritation; requires stringent PPE during handling .

Safety Note: Bromoethynyl compounds may release toxic HBr gas upon decomposition, necessitating ventilated environments .

Research and Industrial Relevance

- 2-(Bromoethynyl)pyridine : Emerging in materials science for conjugated polymer synthesis and as a precursor to photoactive complexes .

- 2-Bromo-3-methylpyridine : Utilized in agrochemicals and as a building block for N-heterocyclic carbene ligands .

- 2-Bromopyridine : Widely used in antiviral and anticancer drug development (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.